molecular formula C18H17F3N4O2S B4346275 ETHYL 1-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-3-ISOQUINOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE

ETHYL 1-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-3-ISOQUINOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE

Cat. No.: B4346275
M. Wt: 410.4 g/mol
InChI Key: WRJTUAGDCHSYAX-UHFFFAOYSA-N
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Description

Ethyl 1-({[4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}methyl)-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-3-ISOQUINOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Derivative: The synthesis begins with the preparation of the 4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinoline derivative. This can be achieved through a series of reactions including nitration, reduction, and cyclization.

    Thioether Formation: The isoquinoline derivative is then reacted with a thiol compound to form the thioether linkage.

    Pyrazole Ring Formation: The final step involves the formation of the pyrazole ring through a cyclization reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({[4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

Ethyl 1-({[4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}methyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 1-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-3-ISOQUINOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Ethyl 1-({[4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}methyl)-1H-pyrazole-3-carboxylate can be compared with similar compounds such as:

    Ethyl 1-({[4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinolinyl]thio}methyl)-1H-pyrazole-3-carboxylate: Similar structure but without the tetrahydro modification.

    Methyl 1-({[4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinolinyl]thio}methyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Properties

IUPAC Name

ethyl 1-[[4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanylmethyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2S/c1-2-27-17(26)14-7-8-25(24-14)10-28-16-13(9-22)11-5-3-4-6-12(11)15(23-16)18(19,20)21/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJTUAGDCHSYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CSC2=C(C3=C(CCCC3)C(=N2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 1-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-3-ISOQUINOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-3-ISOQUINOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-3-ISOQUINOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-3-ISOQUINOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-3-ISOQUINOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 1-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-3-ISOQUINOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE

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